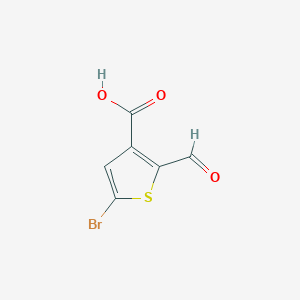

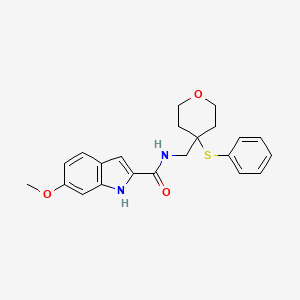

![molecular formula C8H6BFO2S B2509299 4-Fluorobenzo[b]thiophen-2-ylboronic acid CAS No. 1416853-79-6](/img/structure/B2509299.png)

4-Fluorobenzo[b]thiophen-2-ylboronic acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of fluorinated benzo[b]thiophene derivatives is described in several papers. For instance, the preparation of 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3,4]thiadiazole derivatives is detailed, involving intermediate steps and characterization through spectroscopic methods . Similarly, the synthesis of 1-(4-fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas is achieved by reacting 4-fluorobenzoyl isothiocyanate with fluoroanilines . These methods provide insights into the possible synthetic routes that could be adapted for the synthesis of 4-fluorobenzo[b]thiophen-2-ylboronic acid.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of the synthesized compounds. The crystal structure of 1-(4-(4-Fluorobenzamido)phenyl)-3-(4-fluorobenzoyl)thiourea reveals a triclinic space group with specific molecular conformations . Similarly, the crystal structure of 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole and its derivatives are analyzed, showing various intermolecular interactions and supramolecular networks . These analyses are crucial for understanding the molecular geometry and potential reactivity of this compound.

Chemical Reactions Analysis

The papers do not directly discuss the chemical reactions of this compound. However, they do provide information on the reactivity of similar compounds. For example, the bromination of halogenobenzo[b]thiophenes and subsequent reactions to form different derivatives are described . These reactions highlight the potential reactivity of the benzo[b]thiophene core when substituted with a fluorine atom and could inform the chemical behavior of the boronic acid derivative.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are often inferred from spectroscopic data and crystallographic analysis. For instance, the vibrational properties of 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas are studied using FTIR and FT-Raman spectroscopy, complemented by quantum chemical calculations . These studies provide a foundation for predicting the properties of this compound, such as its stability, solubility, and potential interactions with other molecules.

Relevant Case Studies

While the papers do not provide case studies on this compound, they do present applications of related compounds. For example, the anti-lung cancer activity of a thiophene derivative is evaluated, suggesting potential pharmacological applications . These findings underscore the importance of structural analysis and synthesis in the development of new therapeutic agents.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antibacterial Agents

Research has demonstrated the synthesis of new molecules incorporating fluorine-containing thiadiazolotriazinones, which exhibited promising antibacterial activities. The study utilized 4-fluoro-3-(phenoxy)phenyl groups, among others, as pharmacophores in the synthesis of biologically active compounds, highlighting the utility of such fluorinated compounds in developing potential antibacterial agents (Holla, Bhat, & Shetty, 2003).

Organic Electronics Enhancement

In the realm of organic electronics, derivatives of 4-fluorobenzoic acid have been applied to modify poly(3,4-ethylenedioxythiophene) (PEDOT:PSS), significantly improving its conductivity. This modification facilitated the use of PEDOT:PSS as a transparent anode in high-efficiency, ITO-free organic solar cells, showcasing the potential of fluorobenzoic acids in enhancing the performance of organic electronic devices (Tan, Zhou, Ji, Huang, & Chen, 2016).

Anti-Lung Cancer Activity

Fluorobenzo[b]pyran derivatives have shown significant anticancer activity, especially against lung cancer. The synthesis of 3-arylmethylene-6-fluoro-2,3-dihydrobenzo[b]pyran-4-ones and their subsequent treatment with phenylhydrazine and thiourea produced compounds that exhibited anticancer activity at low concentrations compared to the reference drug 5-fluorodeoxyuridine. This research underscores the potential of fluoro-substituted benzo[b]pyran in developing new anticancer therapies (Hammam, El-Salam, Mohamed, & Hafez, 2005).

Enhancing Antibiotic Efficacy

Benzo[b]thiophene-2-ylboronic acid derivatives have been identified as potent inhibitors of the class C beta-lactamase enzyme, AmpC. Research focused on optimizing the cell permeation of these inhibitors to improve their efficacy against resistant bacteria. By modulating the properties of the lead compound, researchers were able to enhance its ability to cross bacterial membranes, leading to a significant potentiation of the antibiotic effect of ceftazidime on resistant strains (Venturelli, Tondi, Cancian, Morandi, Cannazza, Segatore, Prati, Amicosante, Shoichet, & Costi, 2007).

Wirkmechanismus

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .

Mode of Action

(4-Fluorobenzo[b]thiophen-2-yl)boronic acid is a boronic acid derivative, which are commonly used in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group .

Biochemical Pathways

Boronic acids are known to participate in various biochemical processes, including signal transduction, enzyme catalysis, and cell adhesion .

Pharmacokinetics

Boronic acids, in general, are known to have good bioavailability due to their ability to form reversible covalent bonds with biological molecules .

Result of Action

Boronic acids are known to interact with various biological targets, potentially leading to a wide range of biological effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (4-Fluorobenzo[b]thiophen-2-yl)boronic acid. For instance, the compound is stable and non-flammable, but it may be harmful to the environment . It is soluble in many organic solvents and can undergo chemical reactions under mild conditions to form new compounds .

Zukünftige Richtungen

The interest in boronic acids, including 4-Fluorobenzo[b]thiophen-2-ylboronic acid, has been growing, especially after the discovery of the drug bortezomib . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .

Eigenschaften

IUPAC Name |

(4-fluoro-1-benzothiophen-2-yl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BFO2S/c10-6-2-1-3-7-5(6)4-8(13-7)9(11)12/h1-4,11-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFHIMNGLYVVYPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=CC=C2S1)F)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BFO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

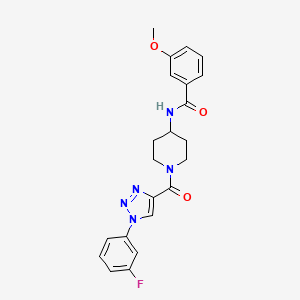

![N-[(1-adamantylamino)-oxomethyl]-2-chloroacetamide](/img/structure/B2509216.png)

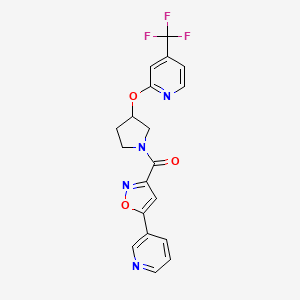

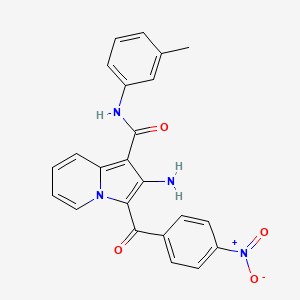

![ethyl 1-[2-(3-cyanophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2509230.png)

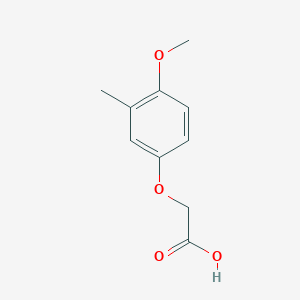

![[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]methanol](/img/structure/B2509232.png)

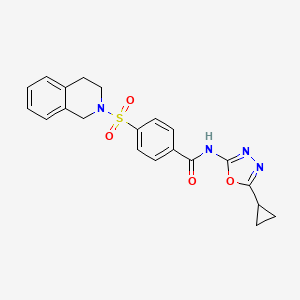

![2-[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine](/img/structure/B2509236.png)

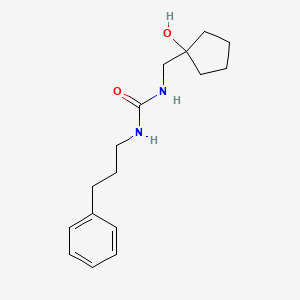

![(3-Hydroxy-8-azabicyclo[3.2.1]octan-8-yl)-(2-methoxyphenyl)methanone](/img/structure/B2509239.png)